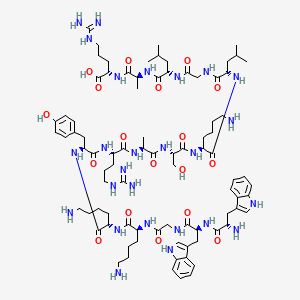

![molecular formula C16H19ClFN3O4 B589928 7H-吡啶并[1,2,3-de]-1,4-苯并噁嗪-6-羧酸, 9-氟-2,3-二氢-3-甲基-10-[[2-(甲基氨基)乙基]氨基]-7-氧代-, 盐酸盐 (1:1), (3S)- CAS No. 1346603-62-0](/img/structure/B589928.png)

7H-吡啶并[1,2,3-de]-1,4-苯并噁嗪-6-羧酸, 9-氟-2,3-二氢-3-甲基-10-[[2-(甲基氨基)乙基]氨基]-7-氧代-, 盐酸盐 (1:1), (3S)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

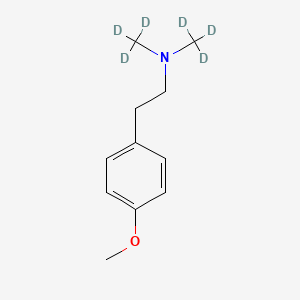

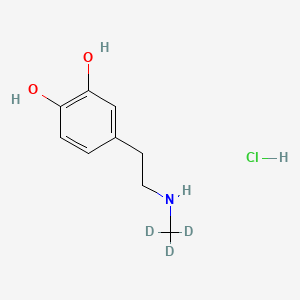

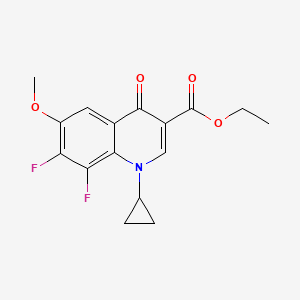

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)- is a complex organic compound . It is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .

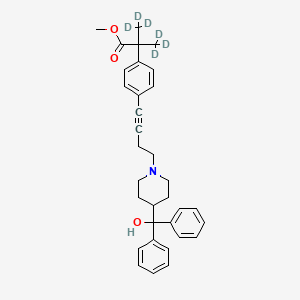

Molecular Structure Analysis

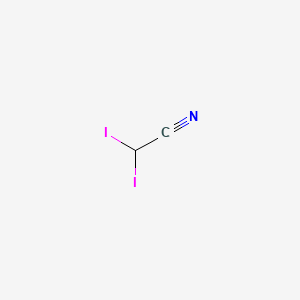

The molecular structure of this compound is complex, with multiple functional groups including a pyrido[1,2,3-de]-1,4-benzoxazine ring, a carboxylic acid group, and several amine groups . The empirical formula is C13H9F2NO4 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of >300 °C (lit.) . The compound’s empirical formula is C13H9F2NO4, and its molecular weight is 281.21 .科学研究应用

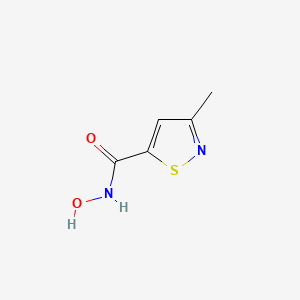

荧光碳点制备

“N,N’-脱亚乙基左氧氟沙星盐酸盐” 已用于制备荧光氮和氟掺杂碳点 (CDs)。 这些 CDs 是通过水热法使用左氧氟沙星 (LVFX) 和葫芦脲[6]uril (Q[6]) 作为氮和碳源分别制备的 . LVFX 在高温下分解得到 “N,N’-脱亚乙基左氧氟沙星盐酸盐” .

2. L-色氨酸和卡培他滨的传感方法 合成的含有 Q[6]-CDs 的 “N,N’-脱亚乙基左氧氟沙星盐酸盐” 发出强烈的蓝色荧光,具有很高的光稳定性,并且在高离子强度下表现出稳定性 . 使用这些 Q[6]-CDs,基于大环主客体化学,开发了一种高效的 L-色氨酸 (L-Trp) 和卡培他滨 (CAP) 的传感方法 .

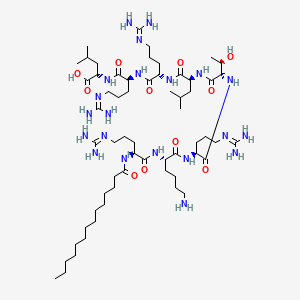

蛋白质组学研究

“N,N’-脱亚乙基左氧氟沙星盐酸盐” 也用于蛋白质组学研究 . 蛋白质组学是生物学的一个分支,它使用各种技术研究蛋白质及其结构和功能。

作用机制

Target of Action

N,N’-Desethylene Levofloxacin Hydrochloride, also known as the (3S)-isomer of 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying and repairing their DNA, leading to cell death .

Pharmacokinetics

It is known that the compound is a photodegradation product of levofloxacin , suggesting that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to Levofloxacin

Result of Action

The result of N,N’-Desethylene Levofloxacin Hydrochloride’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and repair, the compound prevents the bacteria from multiplying and repairing their DNA, leading to cell death .

属性

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4.ClH/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23;/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUXHIUSNKPZPM-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。